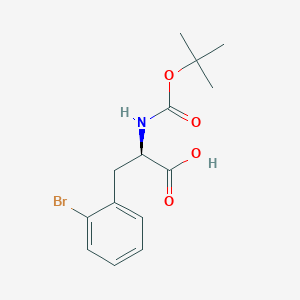

Boc-2-bromo-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJSTMCSOXSTGZ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Boc-2-bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine) is a specialized amino acid derivative that serves as a critical building block in peptide synthesis and medicinal chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a bromine atom at the 2-position of the phenyl ring, offers enhanced reactivity and versatility.[1] This modification allows for the strategic incorporation of a brominated phenylalanine residue into peptide chains, which can facilitate further chemical modifications and the development of novel bioactive peptides and peptidomimetics.[1] Researchers utilize this compound in drug discovery to create new compounds for targeting specific biological pathways, with potential applications in treating a range of diseases, including cancer and neurological disorders.[1][2] The stability and handling characteristics of this compound make it a valuable tool in the laboratory for advancing peptide chemistry and pharmaceutical development.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for its use in synthetic organic chemistry and for the characterization of resulting compounds.

| Property | Value | Source(s) |

| CAS Number | 261360-76-3 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₈BrNO₄ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 344.2 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White powder or white to yellow solid | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 103 - 108 °C | --INVALID-LINK-- |

| Purity | ≥ 99% (HPLC), 97% | --INVALID-LINK--, --INVALID-LINK-- |

| Optical Rotation | [a]²⁶_D_ = +34 ± 1º (c=1 in EtOH) | --INVALID-LINK-- |

| Storage Conditions | 0 - 8 °C | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are representative protocols for its synthesis, purification, and analysis.

Synthesis of Boc-Protected Amino Acids (General Procedure)

This protocol describes a general method for the N-Boc protection of an amino acid, which can be adapted for the synthesis of this compound from 2-bromo-D-phenylalanine.

Materials:

-

2-bromo-D-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Acetone

-

Water

-

Ethyl acetate

-

Petroleum ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid in a mixture of acetone and water.

-

Add triethylamine to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture and stir at a controlled temperature (e.g., 0-40°C) for several hours.[3]

-

After the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous solution with ethyl acetate or ether.

-

Adjust the pH of the aqueous layer to 2-3 with dilute HCl.[3]

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.[3]

-

Recrystallize the product from a suitable solvent system like ethyl acetate and petroleum ether to obtain the purified Boc-protected amino acid.[3]

Purification by Column Chromatography

For higher purity, the synthesized product can be purified using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Methanol

-

Chloroform or Dichloromethane (DCM)

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent (e.g., 2-5% methanol in chloroform).[4]

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimum amount of the eluent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[4]

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[4]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of this compound.

Typical Conditions:

-

Column: A reversed-phase column (e.g., C18) is commonly used for amino acid analysis.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

-

Detection: UV detection at a wavelength suitable for the phenyl ring (e.g., 214 nm or 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL of a prepared sample solution.

The retention time and peak purity are analyzed to determine the identity and purity of the compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

Sample Preparation:

-

Dissolve 10-20 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

-

Transfer the solution to a 5 mm NMR tube.[5]

¹H NMR Spectroscopy:

-

Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α- and β-protons of the phenylalanine backbone, and the aromatic protons of the 2-bromophenyl ring.

¹³C NMR Spectroscopy:

-

This would confirm the presence of all carbon atoms, including the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the α- and β-carbons, and the aromatic carbons.

2D NMR Techniques:

-

Techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.[5]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

A Technical Guide to Boc-2-bromo-D-phenylalanine: A Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-2-bromo-D-phenylalanine, commonly referred to as Boc-2-bromo-D-phenylalanine, is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry, peptide synthesis, and drug discovery. Its unique structure, which combines the D-enantiomer of phenylalanine with a bromine substituent on the phenyl ring and a Boc protecting group on the amine, confers valuable properties for the development of novel therapeutics.

The D-configuration provides resistance to enzymatic degradation by proteases, a crucial attribute for enhancing the in vivo stability and half-life of peptide-based drugs.[1][2] The bromine atom serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse molecular libraries.[3][4][5] This makes this compound a key building block for synthesizing peptides with constrained conformations, improved metabolic stability, and tailored biological activities.[2][3] Its applications are being explored in various therapeutic areas, including neuroscience and oncology.[1][6]

Core Compound Information

Chemical Structure:

(2R)-3-(2-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 261360-76-3 | [3][7][8][9] |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [3][7][8][9] |

| Molecular Weight | 344.20 g/mol | [7][9] |

| Appearance | White powder or crystalline solid | [3][10] |

| Purity | ≥95% - 99% (by HPLC) | [3][7] |

| Melting Point | 103 - 108 °C | [3] |

| Optical Rotation | [α]²⁶/D = +34 ± 1° (c=1 in EtOH) | [3] |

| Storage Temperature | 0 - 8 °C | [3] |

Applications in Synthetic Chemistry

This compound is a valuable building block, primarily in Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group allows for controlled, stepwise elongation of the peptide chain. The workflow below illustrates its incorporation into a growing peptide.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual incorporation of this compound onto a solid support using standard Boc chemistry.

Materials:

-

Merrifield resin (or other suitable solid support)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel with gentle agitation. Drain the solvent.

-

Boc Deprotection: To deprotect the N-terminal Boc group of the resin-bound peptide, add a solution of 50% TFA in DCM. Agitate for 30 minutes. Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid. Neutralize with a 10% solution of DIPEA in DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF. Add DCC or DIC (3 eq.) and allow the mixture to activate for 10-15 minutes.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature for 2-4 hours. To ensure complete reaction, coupling time can be extended or a double coupling can be performed due to potential steric hindrance.

-

Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[5] Add the cocktail to the resin and agitate for 2-3 hours.[5]

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.[5] Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.[5] The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol 2: In Vitro Assay for L-type Amino Acid Transporter 1 (LAT1) Inhibition

Given that halogenated phenylalanine analogs are explored as inhibitors of LAT1, which is often overexpressed in cancer cells, this protocol provides a framework for assessing the inhibitory potential of a peptide containing 2-bromo-D-phenylalanine.[1]

Materials:

-

LAT1-expressing cancer cell line (e.g., HT-29)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

Test peptide containing 2-bromo-D-phenylalanine

-

[³H]-L-Leucine (radiolabeled substrate)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture LAT1-expressing cells in appropriate medium at 37°C in a humidified 5% CO₂ atmosphere.[1] Seed cells in a 24-well plate and allow them to form a confluent monolayer.[1]

-

Assay Preparation: On the day of the experiment, wash the cells twice with pre-warmed transport buffer.

-

Inhibition Assay: a. Prepare serial dilutions of the test peptide in transport buffer. b. Pre-incubate the cells with the different concentrations of the test peptide for 15-30 minutes at 37°C.[1] c. Initiate the uptake by adding [³H]-L-Leucine to each well at a fixed concentration. Incubate for a defined period (e.g., 5-10 minutes).[1] d. Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.[1]

-

Quantification: a. Lyse the cells in each well (e.g., with 0.1 M NaOH). b. Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]

-

Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to a control group (no peptide). Determine the IC₅₀ value by fitting the data to a dose-response curve.[1]

Potential Applications in Drug Development

The structural features of this compound make it a valuable component for designing novel therapeutics. The diagram below illustrates the logical relationships between its properties and potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. peptide.com [peptide.com]

- 9. scbt.com [scbt.com]

- 10. N-Boc-2-bromo-D-phenylalanine | 261360-76-3 [sigmaaldrich.com]

Spectroscopic and Synthetic Profile of Boc-2-bromo-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine). This compound is a valuable building block in peptide synthesis and drug discovery, with the ortho-bromine substitution on the phenyl ring offering a reactive handle for further chemical modifications. This document is intended to serve as a detailed resource for researchers utilizing this compound in their work.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is compiled based on typical values for structurally similar compounds, including Boc-D-phenylalanine and other ortho-substituted phenylalanine derivatives.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.55 | d | 1H | Ar-H |

| ~7.30 | t | 1H | Ar-H |

| ~7.15 | t | 1H | Ar-H |

| ~7.10 | d | 1H | Ar-H |

| ~5.10 | d | 1H | NH |

| ~4.65 | q | 1H | α-CH |

| ~3.35 | dd | 1H | β-CH₂ |

| ~3.15 | dd | 1H | β-CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

¹³C NMR (Carbon NMR)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~174.5 | C=O (acid) |

| ~155.0 | C=O (Boc) |

| ~136.0 | Ar-C |

| ~133.0 | Ar-C |

| ~130.0 | Ar-C |

| ~128.0 | Ar-C |

| ~127.5 | Ar-C |

| ~124.0 | Ar-C-Br |

| ~80.0 | C (CH₃)₃ |

| ~54.0 | α-CH |

| ~39.0 | β-CH₂ |

| 28.3 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | broad | O-H stretch (carboxylic acid) |

| ~3380 | medium | N-H stretch (urethane) |

| ~2980, 2930 | medium | C-H stretch (aliphatic) |

| ~1710 | strong | C=O stretch (carboxylic acid & urethane) |

| ~1510 | strong | N-H bend |

| ~1160 | strong | C-O stretch (urethane) |

| ~750 | strong | C-Br stretch, C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

| Technique | Ion | m/z (Expected) |

| ESI-MS | [M-H]⁻ | 342.0/344.0 (Isotopic pattern for Br) |

| ESI-MS | [M+Na]⁺ | 366.0/368.0 (Isotopic pattern for Br) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol describes the protection of the amino group of 2-bromo-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-bromo-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-bromo-D-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with cold 1N HCl or a saturated KHSO₄ solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Mandatory Visualizations

The following section provides diagrams generated using Graphviz (DOT language) to illustrate key concepts.

Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the different spectroscopic techniques and the type of information they provide for structural elucidation.

Expanding the Peptidic Toolbox: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy in drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the pharmacological and physicochemical properties of peptides, addressing their inherent limitations such as poor metabolic stability and rapid clearance. This technical guide provides a comprehensive overview of the types of unnatural amino acids, their methods of incorporation, and their profound impact on peptide design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Diverse World of Unnatural Amino Acids

Unnatural amino acids encompass a vast chemical space, offering a plethora of modifications to the peptide backbone and side chains. These modifications can be broadly categorized to tailor peptide properties for specific therapeutic applications.

Key Classifications of Unnatural Amino Acids:

-

D-Amino Acids: As enantiomers of the natural L-amino acids, D-amino acids are a cornerstone for enhancing proteolytic stability. Their mirror-image stereochemistry makes them poor substrates for natural proteases, significantly extending the in vivo half-life of peptide therapeutics.[1][2][3]

-

N-Alkylated Amino Acids: The addition of an alkyl group, most commonly a methyl group, to the backbone amide nitrogen introduces steric hindrance and removes the hydrogen bond donor capability.[4] This modification can increase proteolytic resistance and improve membrane permeability.[4]

-

β- and γ-Amino Acids: By extending the carbon backbone between the amino and carboxyl groups, β- and γ-amino acids introduce conformational constraints and alter the peptide's secondary structure.[1][5] This can lead to peptides with novel folding patterns and enhanced stability.

-

Homo-amino Acids: These amino acids have an additional methylene group in their side chain, which can influence lipophilicity and binding interactions.[1][6]

-

Conformationally Constrained Amino Acids: Cyclic or rigid UAAs, such as those with bicyclic structures, can lock the peptide backbone into a specific conformation. This pre-organization can enhance receptor binding affinity and selectivity.[7]

-

Side-Chain Modified Amino Acids: This broad category includes UAAs with altered side chains, such as:

-

Halogenated derivatives (e.g., 5F-Trp): Fluorination can alter electronic properties and increase binding affinity.[5][7]

-

Hydroxylated amino acids (e.g., hydroxyproline): These can introduce new hydrogen bonding opportunities.[5]

-

Aromatic amino acids (e.g., aminobenzoic acid): These can enhance π-π stacking interactions.[5]

-

Cysteine derivatives (e.g., penicillamine): These can be used for forming alternative disulfide bridges or for conjugation.[5]

-

Methods for Incorporating Unnatural Amino Acids

The site-specific incorporation of UAAs into a peptide sequence is primarily achieved through two powerful methodologies: solid-phase peptide synthesis (SPPS) and nonsense suppression.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for chemically synthesizing peptides containing UAAs.[8][9] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][10] This method allows for the incorporation of a wide variety of commercially available or custom-synthesized UAAs with the appropriate protecting groups.[1]

Nonsense Suppression

For the incorporation of UAAs into larger proteins or within a cellular context, nonsense suppression is a powerful biological technique.[11][12][13] This method involves repurposing a stop codon (typically the amber stop codon, UAG) to encode for a UAA.[5][10][14] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where the engineered aaRS specifically charges the engineered tRNA with the desired UAA, and the tRNA's anticodon recognizes the stop codon in the mRNA.[10]

Impact of Unnatural Amino Acids on Peptide Properties: A Quantitative Perspective

The strategic incorporation of UAAs can lead to dramatic improvements in the therapeutic potential of peptides. The following tables summarize quantitative data from various studies, highlighting the impact of specific UAA substitutions on peptide stability and binding affinity.

Table 1: Enhancement of Peptide Stability with Unnatural Amino Acids

| Parent Peptide | UAA Substitution | Modification | Half-Life (t½) of Parent | Half-Life (t½) of Modified Peptide | Fold Improvement | Reference |

| Somatostatin | L-Trp⁸ → D-Trp⁸ (in Octreotide) | D-Amino Acid | 1-2 min (human plasma) | 1.5 h (human plasma) | ~45-90x | [15] |

| Feleucin-K3 | Leu⁴ → α-(4-pentenyl)-Ala | Side-Chain Modification | ~21% remaining after 8 h | >30% remaining after 24 h | >3x | [15] |

| hECP30 | Multiple Arg → Orn, L-Orn¹/L-Pro² → D-Orn¹/D-Pro² | D-Amino Acid & Side-Chain Modification | <16 min | >480 min | >30x | [15] |

| Met-enkephalin | Tyr¹-Gly² amide bond replaced | Backbone Modification | 12 min (human plasma) | 68% remaining after 4 h | >20x | [15] |

| Somatostatin | N-to-C terminal cyclization (in Pasireotide) | Cyclization | 1-2 min | ~12 h | ~360-720x | [16] |

| Oxytocin (OT) | C-terminal modification (in Carbetocin) | Backbone Modification | 8 ± 1 min (SIF) | 13 ± 1 min (SIF) | ~1.6x | [11] |

SIF: Simulated Intestinal Fluid

Table 2: Enhancement of Peptide Binding Affinity with Unnatural Amino Acids

| Parent Peptide/Motif | UAA Substitution | Target | Binding Affinity (Kd) of Parent | Binding Affinity (Kd) of Modified Peptide | Fold Improvement | Reference |

| Sec(5-27) | A17I and G25R | Secretin Receptor | ~100-1000 nM | ~1-10 nM | ~100x | |

| Menin-binding motif | Multiple Phe, Pro, Ala, Arg analogs | Menin | N.B. (No Detectable Binding) | 0.1 µM | >100x | [16] |

Experimental Protocols

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) of a UAA-Containing Peptide

This protocol outlines a manual Fmoc/tBu strategy for a single coupling cycle on a 0.1 mmol scale.

Materials:

-

Fmoc-Rink Amide resin

-

N,N-dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

Fmoc-protected amino acids (natural and unnatural)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: a. Place the Rink Amide resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes.[8] c. Drain the DMF.[8]

-

Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate the mixture for 5 minutes. c. Drain and repeat the piperidine treatment for another 10 minutes. d. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to activate the amino acid (solution may change color). c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours. For sterically hindered UAAs, extend the coupling time or use stronger coupling reagents.[8]

-

Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide.

-

Precipitation and Purification: a. Precipitate the peptide by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. c. Dry the crude peptide pellet. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Nonsense Suppression in Xenopus Oocytes

This protocol provides a general workflow for incorporating a UAA into a protein expressed in Xenopus oocytes.[5]

Materials:

-

Synthesized mRNA encoding the protein of interest with an in-frame amber (UAG) stop codon at the desired incorporation site.

-

Suppressor tRNA with the corresponding anticodon (CUA), chemically acylated with the desired UAA.

-

Xenopus laevis oocytes.

-

Microinjection setup.

-

Incubation buffer (e.g., ND96).

-

Electrophysiology or biochemical assay setup for protein analysis.

Procedure:

-

Preparation of mRNA and tRNA: a. Synthesize the target mRNA in vitro with a UAG codon at the site of UAA incorporation. b. Chemically or enzymatically acylate the suppressor tRNA with the UAA.

-

Oocyte Preparation: a. Harvest and defolliculate Xenopus oocytes. b. Maintain the oocytes in a suitable incubation buffer.

-

Microinjection: a. Co-inject the mRNA and the UAA-acylated suppressor tRNA into the cytoplasm of the oocytes.[5]

-

Protein Expression: a. Incubate the injected oocytes for 24-72 hours to allow for protein expression.

-

Functional Analysis: a. Analyze the expression and function of the UAA-containing protein using appropriate techniques, such as two-electrode voltage clamp for ion channels or western blotting/mass spectrometry for other proteins.

Application in Drug Discovery: A UAA-Centric Workflow

The integration of UAAs into the peptide drug discovery pipeline offers a rational approach to overcoming the limitations of natural peptides and developing potent and stable therapeutics.

Conclusion

The incorporation of unnatural amino acids provides a powerful and versatile platform for the rational design of peptides with enhanced therapeutic properties. By expanding the chemical repertoire beyond the 20 canonical amino acids, researchers can systematically address the challenges of proteolytic instability and poor pharmacokinetics that have historically hindered the development of peptide-based drugs. The continued development of novel UAAs and efficient incorporation methodologies promises to further accelerate the discovery and development of the next generation of highly effective and specific peptide therapeutics.

References

- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.dimensioncap.com [research.dimensioncap.com]

- 3. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 8. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 10. web.njit.edu [web.njit.edu]

- 11. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]

A Technical Guide to Preliminary Studies Involving Boc-2-bromo-D-phenylalanine: A Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine), a halogenated amino acid derivative increasingly utilized in peptide synthesis and medicinal chemistry. Its unique structural features offer a powerful tool for developing novel therapeutics and probing biological systems. This document details the compound's physicochemical properties, outlines key experimental protocols for its use, and explores its current and potential applications in drug discovery.

Physicochemical Properties

This compound is a synthetic amino acid derivative valued for its utility as a building block in the synthesis of complex peptides and novel organic compounds.[1] The presence of a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it a versatile intermediate for further chemical modification.[2][3]

| Property | Value | Reference |

| CAS Number | 261360-76-3 | [4][5] |

| Molecular Formula | C₁₄H₁₈BrNO₄ | [5] |

| Molecular Weight | 344.20 g/mol | [5] |

| Appearance | Typically a white crystalline powder | [2] |

| Alternate Names | Boc-D-Phe(2-Br)-OH, Boc-o-bromo-D-Phe-OH | [5] |

| Storage Conditions | Sealed in a dry environment at room temperature or refrigerated (2-8 °C) for long-term stability. | [6][7] |

Core Applications in Synthesis and Drug Discovery

The primary application of this compound lies in its role as a versatile intermediate in the synthesis of peptides and non-peptidic molecules for drug discovery.[1][2]

-

Peptide Synthesis : As a protected amino acid, it is a key building block for solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[8] The Boc group provides stable protection of the N-terminus, which can be selectively removed under acidic conditions, allowing for controlled, stepwise elongation of a peptide chain.[9][10]

-

Versatile Chemical Intermediate : The bromine atom on the phenyl ring serves as a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the introduction of diverse functional groups, enabling the rapid generation of compound libraries for screening and lead optimization.[3]

-

Modulation of Biological Activity : The incorporation of this unnatural amino acid into a peptide or small molecule can significantly alter its pharmacological properties.[3] The bromo-phenyl moiety can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of enzymatic degradation, and increase lipophilicity, which can affect cell permeability.[3]

-

Probing Protein Interactions : Researchers utilize this compound to create modified peptides that can help in studying protein-protein interactions and enzyme mechanisms.[1]

-

Development of Bioactive Peptides : Recent research has shown that Boc-protected dipeptides, including those containing phenylalanine, can exhibit broad-spectrum antibacterial activity, opening new avenues for the development of novel antimicrobial agents.[11]

Experimental Protocols

The following sections provide detailed methodologies for the protection of the amino acid and its incorporation into a peptide sequence.

N-Boc Protection of Phenylalanine Derivatives

This protocol describes a general method for the protection of the α-amino group of a phenylalanine derivative using di-tert-butyl dicarbonate (Boc₂O). This is a foundational step before its use in peptide synthesis.[9]

Materials:

-

D-Phenylalanine derivative (e.g., 2-bromo-D-phenylalanine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., 1,4-dioxane, tetrahydrofuran (THF), dichloromethane (DCM))[6][12]

-

Aqueous sodium hydroxide (NaOH) solution (1N) or other mild base like triethylamine (NEt₃)[9][12]

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the D-phenylalanine derivative in the chosen solvent (e.g., a 1:1 mixture of THF and water).[6]

-

Add the base (e.g., NaOH solution) to the mixture and stir vigorously in an ice bath for 15-20 minutes.[12]

-

Slowly add Boc₂O (typically 1.1 to 1.5 equivalents) to the reaction mixture.[6]

-

Allow the reaction to stir at room temperature for several hours or overnight.[6][12]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under vacuum to remove the organic solvent.[6]

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with a cold HCl solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude Boc-protected amino acid.

-

The product can be further purified by column chromatography or recrystallization if necessary.[12]

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.

Materials:

-

This compound

-

Appropriate resin (e.g., Merrifield resin for a C-terminal acid)

-

Dichloromethane (DCM) for washing

-

N,N-Dimethylformamide (DMF) for washing and as a solvent

-

Deprotection agent: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

-

Neutralization agent: Diisopropylethylamine (DIEA) in DCM (e.g., 5-10% v/v)

-

Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or alternatives like HBTU/HATU with DIEA.

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling : Swell the resin in DCM in the reaction vessel for 30-60 minutes.

-

Deprotection : Remove the Boc group from the N-terminus of the resin-bound amino acid or peptide by treating it with the TFA/DCM solution for approximately 30 minutes.

-

Washing : Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and the cleaved Boc group.

-

Neutralization : Neutralize the resulting ammonium salt by washing with the DIEA/DCM solution.

-

Washing : Wash the resin again with DMF to remove excess base.

-

Amino Acid Activation : In a separate vial, dissolve this compound (typically 3-4 equivalents relative to the resin loading capacity) and an activating agent (e.g., HOBt) in DMF. Add the coupling agent (e.g., DCC) and allow the mixture to pre-activate for a few minutes.

-

Coupling : Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free amines.

-

Washing : Wash the resin with DMF and then DCM to remove excess reagents and byproducts.

-

Repeat steps 2-8 for each subsequent amino acid to be added to the peptide chain.

Future Directions and Preliminary Considerations

While specific preliminary studies on the biological activity of this compound itself are not extensively published, its utility as a synthetic tool points toward several promising research avenues.

-

Structure-Activity Relationship (SAR) Studies : Its primary role is in the systematic modification of lead compounds.[3] By replacing a standard phenylalanine residue with 2-bromo-D-phenylalanine, researchers can probe the steric and electronic requirements of a binding pocket.

-

Development of Proteolytically Stable Peptides : The unnatural D-configuration and the bulky bromo-substituent can confer resistance to enzymatic degradation, potentially increasing the in vivo half-life of peptide-based drug candidates.[3]

-

Novel Antibacterials : Building on findings that some Boc-protected dipeptides have antibacterial properties, synthesis of novel short peptides incorporating this compound could lead to new antimicrobial agents.[11] A study on a different phenylalanine derivative, MMV688845, which is active against Mycobacterium abscessus, highlights the potential of modified phenylalanine scaffolds in developing new antibiotics.[13] The synthesis of this compound started with Boc-protected (R)-phenylalanine, underscoring the importance of stereochemical control.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. This compound - CAS:261360-76-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Boc-2-bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the stability profile and recommended storage conditions for N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine). Proper handling and storage are critical to ensure the compound's integrity, purity, and performance in research and development applications, including peptide synthesis and drug discovery.

Recommended Storage and Handling

Proper storage is essential to mitigate degradation and preserve the quality of this compound. The stability of the compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group. Based on data from suppliers and general best practices for protected amino acids, the following conditions are recommended for long-term storage.

For routine laboratory use, it is crucial to allow the container to warm to room temperature in a desiccator before opening.[1][2][3] This practice prevents the condensation of atmospheric moisture onto the cold product, which could accelerate hydrolysis.[1][4]

Table 1: Recommended Long-Term Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the risk of thermal degradation, particularly the thermolytic cleavage of the Boc protecting group.[4][5] Some suppliers suggest room temperature for short-term storage, but refrigeration is the advised standard for maintaining long-term integrity.[6] |

| Atmosphere | Store in a tightly sealed container. An inert atmosphere (e.g., Argon, Nitrogen) is beneficial. | Reduces the risk of oxidation. While the Boc group itself is not highly susceptible, the phenyl ring and other trace impurities could be.[1][4] |

| Moisture | Store in a dry, desiccated environment. | The Boc group is highly susceptible to hydrolysis under acidic or basic conditions, a process exacerbated by the presence of moisture.[4][7] |

| Light | Protect from direct light. | While specific photostability data is limited, protecting complex organic molecules from UV light is a standard precautionary measure to prevent potential photolytic degradation.[1][4][8] |

Stability Profile and Potential Degradation Pathways

The chemical stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) group, which is designed to be removed under specific conditions.

-

Acid Lability : The primary degradation pathway is the acid-catalyzed hydrolysis of the Boc group.[4] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the carbamate bond to yield 2-bromo-D-phenylalanine, carbon dioxide, and tert-butyl byproducts (isobutylene and tert-butanol).[4][9] This reaction can proceed slowly even in the presence of weaker acids if moisture is present.

-

Thermal Instability : Elevated temperatures can promote the thermolytic cleavage of the Boc group, leading to deprotection even without an acid catalyst.[4][10] Studies on similar compounds show that significant deprotection can occur at temperatures of 150°C and above.[10][11]

-

Base and Nucleophile Stability : The Boc group is generally stable under neutral and basic conditions and is resistant to most nucleophiles, which allows for the use of orthogonal protecting group strategies (e.g., with the base-labile Fmoc group).[4][12]

Caption: Factors leading to the degradation of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound and develop a stability-indicating analytical method, a series of experiments can be performed. The following protocols are adapted from standard pharmaceutical industry practices and methodologies for similar compounds.[4]

Protocol 1: Forced Degradation Study

Objective : To identify potential degradation products and primary degradation pathways under various stress conditions.[4]

Methodology :

-

Sample Preparation : Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions :

-

Acid Hydrolysis : Add 0.1 M HCl to the sample solution and incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).[4]

-

Base Hydrolysis : Add 0.1 M NaOH to the sample solution and incubate at 60°C for the same time points.[4]

-

Oxidative Degradation : Add 3% hydrogen peroxide (H₂O₂) to the sample solution and store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation : Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours. Separately, heat a solution of the compound at 60°C.

-

Photolytic Degradation : Expose the solid compound and a solution to a calibrated light source (e.g., providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Analysis : At each time point, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method (see Protocol 3) to quantify the parent compound and detect degradation products.

References

- 1. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 2. bachem.com [bachem.com]

- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound - CAS:261360-76-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Boc-2-bromo-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development for enhancing proteolytic stability, modulating receptor affinity, and introducing novel conformational constraints. Boc-2-bromo-D-phenylalanine is a valuable building block that offers unique steric and electronic properties due to the presence of a bromine atom at the ortho position of the phenyl ring. The D-configuration provides resistance to enzymatic degradation. These features make it an attractive candidate for designing peptides with improved pharmacokinetic and pharmacodynamic profiles.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A thorough understanding of the building block's properties is crucial for effective solid-phase peptide synthesis.

| Property | Value |

| Synonyms | N-Boc-2-bromo-D-phenylalanine, Boc-D-Phe(2-Br)-OH |

| Molecular Formula | C₁₄H₁₈BrNO₄ |

| Molecular Weight | 344.2 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 261360-76-3 |

| Storage Conditions | 2-8 °C |

Applications in Peptide Synthesis

The introduction of a bromine atom on the phenyl ring of D-phenylalanine can significantly influence the properties of a peptide:

-

Enhanced Binding Affinity: The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially increasing the binding affinity of the peptide to its biological target.[1][2]

-

Improved Metabolic Stability: The D-amino acid configuration confers resistance to degradation by endogenous proteases, prolonging the peptide's half-life in vivo.

-

Conformational Constraint: The bulky bromine atom at the ortho position can restrict the rotation of the phenyl side chain, inducing a more defined peptide conformation which can be beneficial for receptor binding.

-

Chemical Handle for Further Modification: The bromine atom can serve as a reactive site for post-synthesis modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities.

Experimental Protocols: Boc-SPPS

The following protocols are based on standard Boc-SPPS strategies and are tailored for the incorporation of the sterically hindered this compound.

Resin Selection and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide.

-

For C-terminal amides: Use MBHA or BHA resin.

-

For C-terminal acids: Use Merrifield or PAM resin.[3]

Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Add dichloromethane (DCM) or N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes with gentle agitation.[4]

-

Drain the solvent.

Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[3]

-

Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.[3]

-

Agitate for an additional 20-25 minutes.[4]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[4]

Neutralization

This step neutralizes the trifluoroacetate salt formed during deprotection to liberate the free amine for the next coupling step.

Protocol:

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[4]

-

Agitate for 2 minutes, then drain. Repeat this step.[4]

-

Wash the resin with DCM (5x) to remove excess base.[4]

Amino Acid Coupling: Incorporation of this compound

Due to the steric hindrance of the ortho-bromo group, optimized coupling conditions are recommended. A more potent coupling reagent and/or a double coupling strategy may be necessary to achieve high coupling efficiency.

Protocol (HBTU/HOBt Activation):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the solution to begin activation.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[4]

-

If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, a second coupling should be performed with fresh reagents.

-

After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[4]

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes any side-chain protecting groups.

WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

Protocol (High HF Cleavage):

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Place the dried resin in the reaction vessel of the HF apparatus.

-

Add scavengers (e.g., anisole, p-cresol) to the resin to protect sensitive amino acid residues from side reactions.

-

Cool the reaction vessel in a dry ice/ethanol bath.

-

Condense anhydrous HF into the reaction vessel.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by filtration and dry under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

The successful incorporation of this compound is evaluated based on coupling efficiency and overall peptide yield. The following table summarizes representative quantitative data expected from a standard Boc-SPPS of a short peptide containing this modified amino acid. Please note that these values are sequence-dependent and may require optimization.

| Parameter | Typical Value | Method of Determination | Notes |

| Single Coupling Efficiency | >98% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of longer peptides. A double coupling may be required to achieve this efficiency for the sterically hindered this compound. |

| Crude Peptide Purity | >65% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of each synthesis step. |

| Final Peptide Yield (Purified) | 5-15% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant material loss.[4] |

Visualizations

Experimental Workflow

Caption: Boc-SPPS workflow for peptide synthesis.

Hypothetical Signaling Pathway Inhibition

Peptides containing unnatural amino acids like 2-bromo-D-phenylalanine are often designed to be potent and selective inhibitors of specific protein-protein interactions in signaling pathways implicated in disease.

Caption: Hypothetical inhibition of a signaling pathway.

References

Application Notes and Protocols for the Coupling of Boc-2-bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the successful coupling of N-α-Boc-2-bromo-D-phenylalanine, a sterically hindered non-proteinogenic amino acid, in peptide synthesis. The presence of a bromine atom at the ortho position of the phenyl ring presents unique challenges that necessitate optimized coupling strategies to ensure high yields and purity. This document outlines standard and optimized protocols for both solid-phase and solution-phase peptide synthesis, supported by quantitative data and troubleshooting advice.

Introduction

Boc-2-bromo-D-phenylalanine is a valuable building block in medicinal chemistry and drug development.[1] The incorporation of this unnatural amino acid can introduce conformational constraints, enhance metabolic stability, and provide a handle for further chemical modifications, such as cross-coupling reactions.[1] However, the bulky bromo substituent in the ortho position creates significant steric hindrance, which can impede the efficiency of standard peptide coupling protocols. Therefore, careful selection of coupling reagents, reaction conditions, and synthetic strategy is paramount for successful peptide synthesis.

Challenges in Coupling this compound

The primary challenge in coupling this compound is overcoming the steric hindrance imposed by the ortho-bromo substituent. This steric bulk can:

-

Slow down the rate of reaction: The approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain is physically obstructed.

-

Lead to incomplete coupling: Standard coupling times may be insufficient to drive the reaction to completion, resulting in deletion sequences in the final peptide.

-

Require more potent activation methods: Standard carbodiimide reagents like DCC and DIC may not be effective enough to overcome the steric barrier.

Recommended Coupling Strategies

To address these challenges, the following strategies are recommended:

-

Use of Potent Coupling Reagents: Uronium/aminium salts such as HATU , HBTU , and HCTU , or phosphonium salts like PyBOP and PyAOP , are significantly more effective than carbodiimides for coupling sterically hindered amino acids. These reagents form highly reactive activated esters that can overcome the steric barrier.

-

Extended Reaction Times: Increasing the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.

-

Double Coupling: Performing the coupling reaction twice with a fresh portion of the activated amino acid and coupling reagent can help drive the reaction to completion.

-

Elevated Temperature: In some cases, gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this should be done with caution to avoid racemization.

-

Optimized Solvent Systems: The choice of solvent is crucial for good solvation of both the resin-bound peptide and the reagents. N,N-Dimethylformamide (DMF) is a common choice. For particularly difficult couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.

Quantitative Data Summary

The following tables summarize the expected performance of various coupling reagents and strategies for the incorporation of sterically hindered amino acids like this compound. Please note that specific yields and purities are highly dependent on the peptide sequence, the coupling partner, and the scale of the synthesis.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Typical Yield Range (%) |

| DCC/HOBt | Carbodiimide | Moderate | Low-Moderate | 40-70 |

| DIC/HOBt | Carbodiimide | Moderate | Low-Moderate | 40-75 |

| HBTU | Aminium/Uronium | High | Low | 85-95 |

| HATU | Aminium/Uronium | Very High | Very Low | 90-98 |

| PyBOP | Phosphonium | High | Low | 85-95 |

Table 2: Effect of Optimized Strategies on Coupling Efficiency

| Strategy | Parameter Modified | Expected Outcome |

| Standard Protocol | 1-2 hour coupling | Potential for incomplete reaction |

| Extended Coupling | 4-8 hour coupling | Improved yield and purity |

| Double Coupling | Second addition of reagents | Near-quantitative coupling |

| Elevated Temperature | 30-40°C | Increased reaction rate |

Experimental Protocols

The following are detailed protocols for the coupling of this compound in both solid-phase and solution-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using HBTU as the coupling reagent.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (for Fmoc-based synthesis) or Trifluoroacetic acid (TFA), 50% in DCM (for Boc-based synthesis)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

N-terminal Deprotection:

-

For Fmoc-SPPS: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

-

For Boc-SPPS: Treat the resin with 50% TFA in DCM (1 x 2 minutes, 1 x 20 minutes).

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Neutralization (for Boc-SPPS): Treat the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash the resin with DMF (3 times).

-

Coupling: a. In a separate vial, dissolve this compound (3.0 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. b. Add DIPEA (6.0 equivalents) to the solution and allow to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Double Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), repeat steps 5 and 7.

-

Chain Elongation: Proceed to the deprotection of the Boc group for the next coupling cycle.

Expected Results:

-

Yield: >90% coupling efficiency per step.

-

Purity: High, dependent on the efficiency of each coupling and deprotection step.

Protocol 2: Solution-Phase Peptide Synthesis using HATU

This protocol describes the coupling of this compound to an amino acid ester in solution using HATU as the coupling reagent.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir for 10 minutes at room temperature to generate the free amine.

-

Activation and Coupling: a. In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF. b. Add DIPEA (2.0 equivalents) to this solution and stir for 1-2 minutes to pre-activate the carboxylic acid. c. Add the activated this compound solution to the flask containing the free amine. d. Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Results:

-

Yield: 85-95%.

-

Purity: >95% after purification.

Visualizations

Solid-Phase Peptide Synthesis Workflow

Caption: General workflow for solid-phase peptide synthesis of a this compound containing peptide.

Solution-Phase Coupling Reaction Pathway

Caption: Signaling pathway for the solution-phase coupling of this compound using HATU.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Boc-2-bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of N-Boc-2-bromo-D-phenylalanine with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel biaryl unnatural amino acids, which are valuable building blocks in drug discovery and development for creating peptides and peptidomimetics with modified biological activity and pharmacokinetic profiles.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] In the context of medicinal chemistry, it allows for the introduction of diverse aryl and heteroaryl moieties onto a molecular scaffold. Boc-2-bromo-D-phenylalanine is a key starting material that, upon successful Suzuki coupling, yields ortho-substituted biaryl amino acids. These products are of significant interest for their potential to induce conformational constraints in peptides and to explore novel interactions with biological targets. The Boc (tert-butyloxycarbonyl) protecting group ensures compatibility with standard peptide synthesis strategies.

Reaction Principle

The Suzuki-Miyaura reaction involves a palladium catalyst to couple an organoboron compound (e.g., an arylboronic acid) with an organohalide (in this case, this compound). The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Data Presentation: Representative Suzuki Coupling Reactions

While specific data for a wide range of Suzuki couplings with this compound is not extensively published, the following table summarizes expected yields based on reactions with structurally similar N-Boc-bromophenylalanine derivatives and other challenging aryl bromides.[2][3] These examples serve as a strong starting point for reaction optimization.

| Entry | Arylboronic Acid Partner | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | N-Boc-2-phenyl-D-phenylalanine | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 110 | 24 | 85-92[2] |

| 2 | 4-Methoxyphenylboronic acid | N-Boc-2-(4-methoxyphenyl)-D-phenylalanine | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 110 | 24 | 80-90[2] |

| 3 | 4-Chlorophenylboronic acid | N-Boc-2-(4-chlorophenyl)-D-phenylalanine | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 75-85[3] |

| 4 | Thiophen-3-ylboronic acid | N-Boc-2-(thiophen-3-yl)-D-phenylalanine | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 70-80[3] |

| 5 | [1,1'-Biphenyl]-4-ylboronic acid | N-Boc-2-([1,1'-biphenyl]-4-yl)-D-phenylalanine | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 110 | 24 | 65-75[2] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-2-bromo-D-phenylalanine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

N-Boc-2-bromo-D-phenylalanine (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)

-

Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (2:1:1), or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add N-Boc-2-bromo-D-phenylalanine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

-

Seal the flask with a septum.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add the palladium catalyst (5 mol%).

-

Add the degassed solvent via syringe.

-

-

Reaction Execution:

-

Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 100-110 °C).

-

Stir the reaction mixture vigorously for the specified time (e.g., 18-24 hours).

-

Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. If a single solvent like DMF was used, dilute the mixture with ethyl acetate and water.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-2-aryl-D-phenylalanine derivative.

-

Visualizations

Caption: Suzuki-Miyaura Catalytic Cycle.

Caption: Experimental Workflow for Suzuki Coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Boc-2-bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of N-Boc-2-bromo-D-phenylalanine. This versatile building block is of significant interest in medicinal chemistry and drug development for the synthesis of novel amino acids, peptides, and complex molecular architectures. The ortho-brominated phenyl ring serves as a key handle for introducing diverse functionalities through various C-C and C-N bond-forming reactions.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient and selective formation of new chemical bonds under relatively mild conditions. For a substrate such as N-Boc-2-bromo-D-phenylalanine, these reactions open up a multitude of possibilities for derivatization at the 2-position of the phenyl ring. The following sections detail key coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering generalized protocols that can be adapted and optimized for specific research needs. A critical consideration in these reactions is the potential for a common side reaction, hydrodehalogenation, where the bromine atom is replaced by a hydrogen. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial to minimize this undesired pathway.[1]

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. This typically involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-D-phenylalanine Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between N-Boc-2-bromo-D-phenylalanine and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl amino acids.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | [Data not available for this specific substrate] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | KOAc (3) | 1,4-Dioxane | 80 | 36 | [Data not available for this specific substrate] |

| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (2) | Toluene | 100 | 16 | [Data not available for this specific substrate] |

| 4 | N-Boc-L-phenylalanine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (3) | DMF | 80 | 12 | [Adapted from similar substrates] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of N-Boc-2-bromo-D-phenylalanine with an arylboronic acid.

Materials:

-

N-Boc-2-bromo-D-phenylalanine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with or without water)

Procedure:

-

To an oven-dried Schlenk flask, add N-Boc-2-bromo-D-phenylalanine, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the anhydrous, degassed solvent via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 2-(Aminoaryl)-D-phenylalanine Derivatives

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, coupling N-Boc-2-bromo-D-phenylalanine with a wide range of primary and secondary amines.[2][3][4] This reaction is crucial for synthesizing novel amino acid derivatives with diverse nitrogen-containing side chains.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | [Data not available for this specific substrate] |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | [Data not available for this specific substrate] |

| 3 | Benzylamine | BrettPhos Pd G3 (3) | - | LHMDS (2) | THF | 65 | 12 | [Data not available for this specific substrate] |

| 4 | Indole | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Toluene | 100 | 24 | [Adapted from similar substrates] |

Experimental Protocol: Buchwald-Hartwig Amination